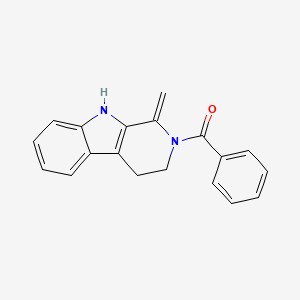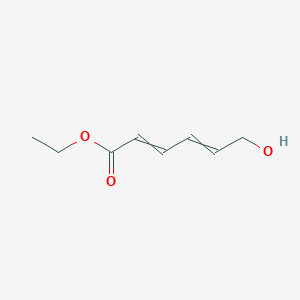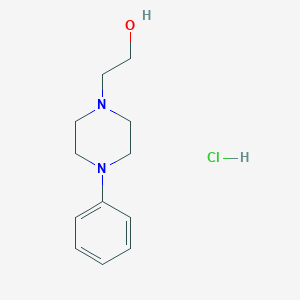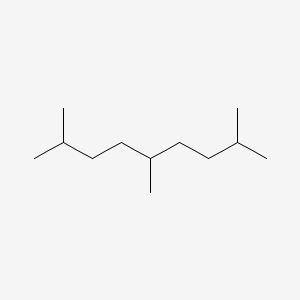
2,5,8-Trimethylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8-Trimethylnonane is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the second, fifth, and eighth positions. This compound is part of the larger family of hydrocarbons, which are compounds made up entirely of hydrogen and carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor, such as nonane, with methyl groups. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the selective attachment of methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that utilize specific catalysts to facilitate the alkylation reactions. These processes are designed to maximize yield and purity while minimizing by-products and waste. The exact methods and conditions can vary depending on the scale of production and the desired specifications of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5,8-Trimethylnonane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other reactive species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated alkanes and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,5,8-Trimethylnonane has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,5,8-Trimethylnonane depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets and pathways, leading to the formation of different products. For example, during oxidation, the compound may interact with oxidizing agents to form alcohols, ketones, or carboxylic acids. The exact molecular targets and pathways involved can vary depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2,5,8-Trimethylnonane can be compared with other similar compounds, such as:
2,6,8-Trimethylnonane: Another branched alkane with methyl groups at different positions.
2,4,8-Trimethylnonane: A similar compound with a different arrangement of methyl groups.
2,5,7-Trimethylnonane: Another isomer with methyl groups at different positions.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which can influence its chemical properties and reactivity compared to other isomers .
Propiedades
Número CAS |
49557-09-7 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,5,8-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-10(2)6-8-12(5)9-7-11(3)4/h10-12H,6-9H2,1-5H3 |
Clave InChI |
YYZRNFMGAQMLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



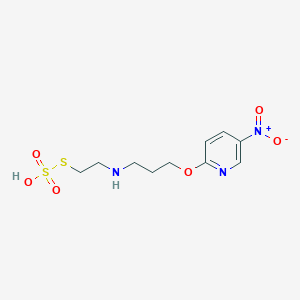
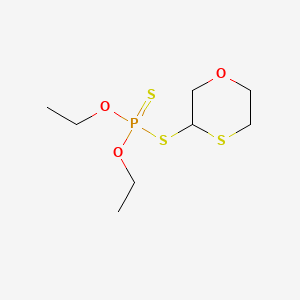
![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
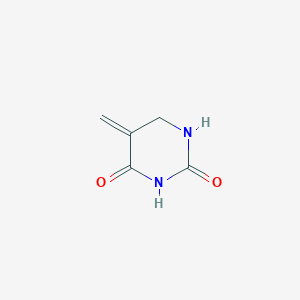

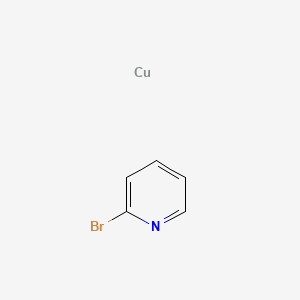

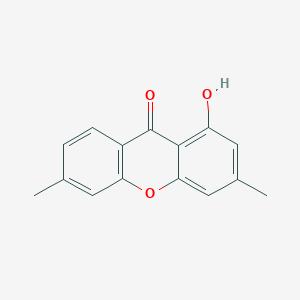
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
